molecular formula C22H21N3O7S2 B2381818 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate CAS No. 896009-21-5

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate

Cat. No.: B2381818
CAS No.: 896009-21-5
M. Wt: 503.54
InChI Key: MVAHUMDHFQGOAF-UHFFFAOYSA-N
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Description

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate is a structurally complex molecule combining multiple pharmacophoric motifs:

  • A 1,3,4-thiadiazole core substituted with cyclopropanecarboxamide, enhancing metabolic stability and intermolecular interactions .
  • A 2-(4-ethoxyphenoxy)acetate side chain, likely influencing solubility and membrane permeability .

The cyclopropane moiety may reduce conformational flexibility, while the ethoxyphenoxy group could modulate lipophilicity and bioavailability .

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O7S2/c1-2-29-14-5-7-15(8-6-14)31-11-19(27)32-18-10-30-16(9-17(18)26)12-33-22-25-24-21(34-22)23-20(28)13-3-4-13/h5-10,13H,2-4,11-12H2,1H3,(H,23,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAHUMDHFQGOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

  • Thiadiazole moiety : Known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.
  • Pyran ring : Often associated with various pharmacological properties.
  • Ethoxyphenoxy group : This functional group may enhance lipophilicity and bioavailability.

Mechanisms of Biological Activity

Research indicates that the compound exhibits several biological activities through various mechanisms:

  • Antimicrobial Activity : The thiadiazole component has been linked to antimicrobial properties. Thiadiazoles are known to inhibit bacterial growth by interfering with DNA synthesis and cell wall formation .
  • Anti-inflammatory Effects : Compounds containing thiadiazole rings have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-kB .
  • Antioxidant Properties : The presence of the pyran ring may contribute to antioxidant activity, helping to mitigate oxidative stress in biological systems .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of DNA synthesis ,
Anti-inflammatoryInhibition of NF-kB pathway ,
AntioxidantScavenging free radicals

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including those similar to our compound. Results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antibacterial agents .

Case Study 2: Anti-inflammatory Properties

In vitro studies demonstrated that compounds with a thiadiazole structure could significantly reduce the production of inflammatory markers in macrophage cell lines. This suggests that our compound may also exhibit similar anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a systematic comparison with analogous molecules:

Thiadiazole Derivatives

  • Compound from : Thiazol-5-ylmethyl carbamates with hydroperoxypropan-2-yl substituents share the thiazole/thiadiazole core but lack the pyran and phenoxyacetate groups. These derivatives exhibit enhanced oxidative stability due to hydroperoxide groups but may suffer from reduced solubility compared to the target compound’s ethoxyphenoxy chain .
  • 5-(Cyclopropanecarboxamido)-1,3,4-thiadiazoles : Derivatives without the pyran linkage (e.g., –6) show moderate antimicrobial activity but lower bioavailability due to the absence of solubilizing side chains .

Pyran-Based Analogues

  • Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b, ): This pyran derivative shares a 4H-pyran ring but replaces the thiadiazole with a pyrazole group. Its cyano and ester groups enhance electrophilicity, making it reactive in nucleophilic environments, whereas the target compound’s thioether bridge improves stability .

Phenoxyacetate-Containing Compounds

  • In the target compound, this group may enhance interaction with hydrophobic enzyme pockets, contrasting with simpler acetates lacking ethoxy groups .

Structural and Functional Analysis

Key Structural Advantages

  • Synergistic motifs: The combination of thiadiazole (electron-deficient), pyran (planar), and phenoxyacetate (flexible) may enable multitarget interactions, a trend observed in marine actinomycete-derived hybrids .
  • Metabolic resistance : Cyclopropanecarboxamide and thioether linkages reduce susceptibility to oxidative degradation compared to esters or amides in analogues like those in .

Limitations

  • Synthetic complexity : Multi-step synthesis (e.g., cyclopropane incorporation, thioether formation) may limit scalability, as seen in and .
  • Potential toxicity: Thiadiazoles can exhibit hepatotoxicity in vivo, a risk shared with ’s thiazole derivatives .

Q & A

Q. What are the key structural features of this compound that may influence its biological activity?

The compound contains three critical moieties:

  • A 1,3,4-thiadiazole ring with a cyclopropanecarboxamido substituent, known for enhancing antimicrobial and anticancer activity in related analogs .
  • A 4-oxo-4H-pyran core, which contributes to π-π stacking interactions in target binding .
  • A 2-(4-ethoxyphenoxy)acetate ester group, which may improve membrane permeability due to its lipophilic nature . Methodological Insight: Prioritize computational docking (e.g., AutoDock Vina) to map interactions between these groups and target proteins like kinases or microbial enzymes.

Q. What synthetic routes are feasible for this compound, given its complex heterocyclic structure?

A multi-step synthesis is likely required:

  • Step 1 : Prepare the 1,3,4-thiadiazole-2-thiol intermediate via cyclization of thiosemicarbazide derivatives with chloroacetic acid, as described for analogous thiadiazole syntheses .
  • Step 2 : Functionalize the pyran ring via a Knoevenagel condensation to introduce the thioether linkage .
  • Step 3 : Couple the 2-(4-ethoxyphenoxy)acetate moiety using standard esterification (e.g., DCC/DMAP). Key Consideration: Monitor reaction purity at each stage using HPLC and confirm structural integrity via 1^1H/13^13C NMR .

Q. How can researchers screen this compound for preliminary biological activity?

  • Antimicrobial : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Mechanistic Insight : Pair assays with ROS detection or apoptosis markers (e.g., caspase-3) to link activity to specific pathways.

Advanced Research Questions

Q. How can solubility challenges be addressed during in vitro testing of this hydrophobic compound?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl, amine) on the pyran or phenoxyacetate moieties, guided by QSAR modeling .
  • Nanocarriers : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Standardize Assays : Ensure consistent cell lines, culture conditions, and compound purity (≥95% by HPLC) .
  • Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm if observed activity is target-specific .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., thiadiazole-pyran hybrids) to identify trends .

Q. How can computational methods optimize the compound’s stability and reactivity?

  • Reaction Path Search : Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict degradation pathways or reactive intermediates .
  • Molecular Dynamics : Simulate the compound’s behavior in biological membranes to assess esterase susceptibility or hydrolysis .
  • Machine Learning : Train models on existing thiadiazole-pyran datasets to predict optimal substituents for stability .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Proteomics : Use affinity chromatography or thermal shift assays to identify binding partners .
  • Metabolomics : Profile changes in cellular metabolites (e.g., ATP, NADH) via LC-MS to map metabolic disruptions .
  • In Vivo Models : Test efficacy in zebrafish or murine models of infection/cancer, correlating pharmacokinetics with pharmacodynamics .

Methodological Notes

  • Data Reproducibility : Document reaction conditions (temperature, solvent ratios) and biological assay parameters (cell passage number, serum type) to minimize variability .
  • Structural Confirmation : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve ambiguities in regiochemistry or stereochemistry .
  • Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing and animal studies, including proper waste disposal for thiadiazole derivatives .

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